N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H11F3N4O5S2 and its molecular weight is 448.39. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A study highlighted the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, aiming to investigate their anticancer activities. This research emphasizes the potential of such compounds as potent anticancer agents, with specific compounds exhibiting significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (HepG-2). The structure-activity relationships of these compounds were also explored, suggesting the importance of the thiazole moiety in enhancing anticancer effects (Gomha et al., 2017).
Antimicrobial and Antifungal Properties
Another study focused on the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. The research identified a specific compound with high antimicrobial activity, showcasing the potential of these derivatives in antimicrobial and antifungal applications (Sych et al., 2019).
Synthesis and Chemical Properties
The reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases were studied to explore the chemical properties and reactions of thiadiazole derivatives. This research provides insights into the chemical behavior of thiadiazole compounds under various conditions, contributing to the understanding of their reactivity and potential applications in synthetic chemistry (Remizov et al., 2019).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O5S2/c1-8-20-21-14(28-8)19-13(23)11-6-7-12(26-11)29(24,25)22-9-2-4-10(5-3-9)27-15(16,17)18/h2-7,22H,1H3,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYMCQOSFNNXEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.